2-(3,5-dimethylisoxazol-4-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
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Description
2-(3,5-dimethylisoxazol-4-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H17N7O3 and its molecular weight is 367.369. The purity is usually 95%.
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Scientific Research Applications
Synthetic Approaches and Derivatives Generation
A study by Karpina et al. (2019) details the synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, showcasing a method to produce a diverse set of acetamides, including those with an 1,2,4-oxadiazole cycle. This method demonstrates the flexibility in generating functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives, indicating potential for broad applicability in creating structural analogs of the compound (Karpina et al., 2019).
Heterocyclic Compound Development
Dawood's (2004) research into pyridinium salts and their reactions to form indolizines and other heterocycles like triazolo[4,3-a]pyridines and pyrazolo[1,5-c]triazoles highlights the potential for developing new heterocyclic compounds leveraging structures similar to the compound in focus. These processes underscore the importance of such chemical scaffolds in generating biologically relevant molecules (Dawood, 2004).
Novel Heterocyclic Systems and Biological Assessment
Fadda et al. (2017) contributed to the field by synthesizing innovative heterocycles incorporating a thiadiazole moiety, evaluating their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This study exemplifies the broad range of potential biological and agricultural applications of heterocyclic compounds, which could include derivatives of the specified compound (Fadda et al., 2017).
Molecular Docking and In Vitro Screening
Flefel et al. (2018) detailed the synthesis of novel pyridine and fused pyridine derivatives, subjected to in silico molecular docking screenings and in vitro antimicrobial and antioxidant activity assessments. Such methodologies could be applied to the compound to explore its binding affinities and biological activities, paving the way for its use in pharmaceutical research (Flefel et al., 2018).
properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O3/c1-9-13(10(2)26-22-9)7-16(25)18-8-15-21-20-14-6-12(4-5-24(14)15)17-19-11(3)23-27-17/h4-6H,7-8H2,1-3H3,(H,18,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQJKWSACWAMQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC2=NN=C3N2C=CC(=C3)C4=NC(=NO4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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